Cas no 76470-34-3 (5,6-dimethoxypyridine-3-carboxylic acid)
5,6-dimethoxypyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dimethoxynicotinic acid
- 2,3-Dimethoxy-pyridin-5-carbonsaeure
- 5,6-dimethoxypyridine-3-carboxylic acid
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- MDL: MFCD12401642
- Inchi: 1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11)
- InChI Key: DVPUSKADCOGLKP-UHFFFAOYSA-N
- SMILES: O(C)C1C(=NC=C(C(=O)O)C=1)OC
Computed Properties
- Exact Mass: 183.05300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 68.65000
- LogP: 0.79700
5,6-dimethoxypyridine-3-carboxylic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
5,6-dimethoxypyridine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-dimethoxypyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 048380-250mg |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 250mg |
$340.00 | 2023-09-09 | ||
| Matrix Scientific | 048380-1g |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 1g |
$600.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UU407-200mg |
5,6-dimethoxypyridine-3-carboxylic acid |
76470-34-3 | 97% | 200mg |
1112.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UU407-50mg |
5,6-dimethoxypyridine-3-carboxylic acid |
76470-34-3 | 97% | 50mg |
444.0CNY | 2021-08-05 | |
| Chemenu | CM310202-500g |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 97% | 500g |
$22540 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51505-100mg |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 97% | 100mg |
¥810.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51505-1g |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 97% | 1g |
¥2964.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51505-250mg |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 97% | 250mg |
¥1208.0 | 2024-07-16 | |
| TRC | D470678-10mg |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | D470678-25mg |
5,6-Dimethoxynicotinic acid |
76470-34-3 | 25mg |
$81.00 | 2023-05-18 |
5,6-dimethoxypyridine-3-carboxylic acid Suppliers
5,6-dimethoxypyridine-3-carboxylic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5,6-dimethoxypyridine-3-carboxylic acid
Introduction to 5,6-dimethoxypyridine-3-carboxylic acid (CAS No. 76470-34-3) and Its Emerging Applications in Chemical Biology
5,6-dimethoxypyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 76470-34-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine derivatives, a class of molecules widely recognized for their role in pharmaceuticals, agrochemicals, and material sciences. The presence of both methoxy groups at the 5th and 6th positions, along with a carboxylic acid functionality at the 3rd position, imparts unique reactivity and functionality that make it a valuable scaffold for synthetic chemistry and drug discovery.
The structural attributes of 5,6-dimethoxypyridine-3-carboxylic acid enable it to participate in diverse chemical transformations, including esterification, amidation, and condensation reactions, which are pivotal in the synthesis of more complex molecules. Its pyridine core is a common motif in many biologically active compounds, facilitating interactions with biological targets such as enzymes and receptors. The methoxy groups enhance solubility and metabolic stability, while the carboxylic acid moiety provides a site for further functionalization, making it an attractive building block for medicinal chemists.
In recent years, 5,6-dimethoxypyridine-3-carboxylic acid has been explored in various research avenues, particularly in the development of novel therapeutic agents. One notable area of interest is its application as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in the treatment of cancers and inflammatory diseases. Researchers have leveraged the structural flexibility of 5,6-dimethoxypyridine-3-carboxylic acid to design molecules that selectively inhibit aberrant kinase activity. For instance, modifications to its core structure have led to the discovery of compounds with potent antitumor properties by disrupting critical signaling cascades involved in cell proliferation and survival.
Another emerging field where 5,6-dimethoxypyridine-3-carboxylic acid has shown promise is in the realm of antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the development of novel antibiotics with unique mechanisms of action. Pyridine derivatives have been increasingly recognized for their antimicrobial properties, and 5,6-dimethoxypyridine-3-carboxylic acid serves as a key precursor in synthesizing such compounds. Studies have demonstrated that derivatives of this molecule can exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria by interfering with essential bacterial processes such as DNA replication and membrane integrity. This has opened up new avenues for combating multidrug-resistant infections.
The compound’s utility extends beyond pharmaceutical applications into materials science. Its ability to form coordination complexes with metal ions makes it a candidate for designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and separation technologies. For example, MOFs incorporating 5,6-dimethoxypyridine-3-carboxylic acid ligands have been shown to exhibit high surface areas and tunable pore sizes, making them effective catalysts for various organic transformations. Additionally, their selective adsorption properties make them promising candidates for carbon capture technologies aimed at mitigating climate change.
Advances in computational chemistry have further enhanced the understanding and application of 5,6-dimethoxypyridine-3-carboxylic acid. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, enabling rational drug design. By integrating experimental data with computational predictions, researchers can optimize the structure-activity relationships (SAR) of derivatives more efficiently. This interdisciplinary approach has accelerated the discovery pipeline for novel bioactive compounds derived from 5,6-dimethoxypyridine-3-carboxylic acid, fostering collaboration between chemists, biologists, and computer scientists.
The synthesis of 5,6-dimethoxypyridine-3-carboxylic acid itself is another area of active research. Traditional synthetic routes often involve multi-step processes that may require harsh conditions or expensive reagents. However, recent innovations have led to more sustainable and efficient methods for its preparation. For instance, catalytic hydrogenation techniques have been employed to introduce the methoxy groups with higher selectivity and yield. Additionally, green chemistry principles have been applied to minimize waste generation and energy consumption during synthesis. These advancements not only improve the accessibility of 5,6-dimethoxypyridine-3-carboxylic acid but also align with global efforts to promote environmentally responsible chemical manufacturing.
In conclusion,5 ,6 -dimethoxypyridine - 3 -carboxylic acid (CAS No . 76470 -34 - 3)is a multifaceted compound with significant potential across multiple scientific disciplines . Its unique structural features , coupled with its versatility as a synthetic intermediate , make it indispensable in drug discovery , materials science ,and catalysis . As research continues to uncover new applications for this molecule , it is likely that its importance will only grow , contributing further to scientific innovation and technological advancement . The ongoing exploration of its derivatives promises exciting developments that could impact human health , environmental sustainability ,and industrial processes worldwide .
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